1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
1-{[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound characterized by its unique structural components, including a fluorobenzenesulfonyl group, a dimethylpyrazolyl group, and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps:
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Formation of 4-Fluorobenzenesulfonyl Chloride:
Reagents: 4-fluorobenzenesulfonyl chloride can be synthesized from 4-fluorobenzenesulfonic acid and thionyl chloride.
Conditions: The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture interference.
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Synthesis of 3,5-Dimethyl-1H-pyrazole:
Reagents: Acetylacetone and hydrazine hydrate.
Conditions: The reaction is typically performed in ethanol under reflux conditions.
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Formation of 1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole:
Reagents: 4-fluorobenzenesulfonyl chloride and 3,5-dimethyl-1H-pyrazole.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Final Coupling with 3-Methylpiperidine:
Reagents: 1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole and 3-methylpiperidine.
Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole: Lacks the piperidine moiety, which may affect its biological activity and solubility.
3-Methylpiperidine derivatives: These compounds may not possess the same level of reactivity or specificity in biological systems due to the absence of the pyrazole and sulfonyl groups.
Overall, the unique structural features of 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S2/c1-12-5-4-10-20(11-12)27(24,25)17-13(2)19-21(14(17)3)26(22,23)16-8-6-15(18)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNVMOWEDAYTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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